5,6-Bis(benzyloxy)-1h-indole-2-carboxylic acid
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Overview
Description
5,6-dibenzyloxyindole , is a chemical compound with the molecular formula C22H19NO2. It has a molecular weight of 329.39 g/mol. The compound’s structure consists of an indole core substituted with two benzyloxy groups at positions 5 and 6 .
Preparation Methods
Synthetic Routes:: The synthetic preparation of 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid involves the following steps:
Indole Formation: Start with indole as the precursor. Various methods can be employed to synthesize indole, such as the Fischer indole synthesis or the Bischler–Möhlau indole synthesis.
Benzylation: Introduce the benzyloxy groups at positions 5 and 6 of the indole ring. This can be achieved through benzylation reactions using benzyl halides or benzyl alcohols.
Carboxylation: Finally, carboxylation of the benzyloxyindole intermediate yields this compound.
Industrial Production:: While specific industrial production methods are not widely documented, the compound can be synthesized on a laboratory scale using the above synthetic routes.
Chemical Reactions Analysis
5,6-Bis(benzyloxy)-1H-indole-2-carboxylic acid can undergo various reactions:
Oxidation: It may be oxidized to form its corresponding carboxylic acid or other derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for the synthesis of other indole derivatives.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Its potential pharmacological properties are yet to be fully explored.
Industry: It could be used in the development of new materials or pharmaceuticals.
Mechanism of Action
The precise mechanism of action for 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid remains an area of investigation. It likely interacts with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
While no direct analogs are mentioned, comparing its structure and reactivity with other indole derivatives can highlight its uniqueness.
Properties
CAS No. |
4966-40-9 |
---|---|
Molecular Formula |
C23H19NO4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
5,6-bis(phenylmethoxy)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C23H19NO4/c25-23(26)20-11-18-12-21(27-14-16-7-3-1-4-8-16)22(13-19(18)24-20)28-15-17-9-5-2-6-10-17/h1-13,24H,14-15H2,(H,25,26) |
InChI Key |
TYUJHLDUESKKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=C(N3)C(=O)O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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